molecular formula C39H54N6O8S3 B15123491 4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide

4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide

Cat. No.: B15123491
M. Wt: 831.1 g/mol
InChI Key: ACUCNTBNWRWVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide is a complex organic compound that features a variety of functional groups, including benzoyl, sulfonyl, and imidazole moieties

Preparation Methods

The synthesis of 4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions, influencing enzyme activity, while the benzoyl and sulfonyl groups can interact with various biological molecules, affecting their function. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C39H54N6O8S3

Molecular Weight

831.1 g/mol

IUPAC Name

4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide

InChI

InChI=1S/C39H54N6O8S3/c1-56(52,53)55-25-24-42-38(50)30(43-37(49)29-20-18-28(19-21-29)36(48)27-12-4-2-5-13-27)14-9-11-23-41-33(46)16-6-3-10-22-40-34(47)17-8-7-15-32-35-31(26-54-32)44-39(51)45-35/h2,4-5,12-13,18-21,30-32,35H,3,6-11,14-17,22-26H2,1H3,(H,40,47)(H,41,46)(H,42,50)(H,43,49)(H2,44,45,51)

InChI Key

ACUCNTBNWRWVMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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